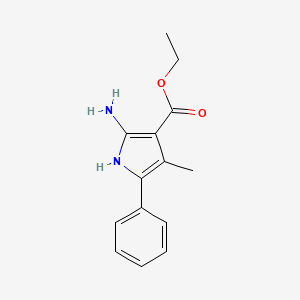
Mercury;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury;palladium compounds are a unique class of organometallic compounds that combine the properties of both mercury and palladium. These compounds are of significant interest due to their potential applications in various fields, including catalysis, medicine, and materials science. The combination of mercury and palladium in a single compound allows for unique chemical reactivity and properties that are not observed in the individual elements.
准备方法
Synthetic Routes and Reaction Conditions
Mercury;palladium compounds can be synthesized through various methods. One common approach involves the direct reaction of mercury(II) salts with palladium(0) complexes. For example, the reaction of mercury(II) chloride with palladium(0) complexes in the presence of ligands can yield this compound compounds. Another method involves the oxidative addition of mercury(II) compounds to palladium(0) complexes, forming bimetallic compounds.
Industrial Production Methods
Industrial production of this compound compounds typically involves the use of high-purity mercury and palladium precursors. The reaction conditions are carefully controlled to ensure the formation of the desired compound. The process may involve the use of inert atmospheres and anhydrous conditions to prevent unwanted side reactions.
化学反应分析
Types of Reactions
Mercury;palladium compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert this compound compounds to lower oxidation state species.
Substitution: Ligands in this compound compounds can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include halides, phosphines, and organometallic reagents. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compounds.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidative addition reactions can yield bimetallic complexes, while substitution reactions can produce new organometallic compounds with different ligands.
科学研究应用
Mercury;palladium compounds have a wide range of scientific research applications, including:
Catalysis: These compounds are used as catalysts in various organic reactions, including cross-coupling reactions and carbonylation reactions.
Medicine: this compound compounds are being investigated for their potential use in medical applications, such as anticancer agents and antimicrobial agents.
Materials Science: These compounds are used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Environmental Science: this compound compounds are studied for their potential use in environmental remediation, such as the removal of heavy metals from contaminated water.
作用机制
The mechanism of action of mercury;palladium compounds involves the interaction of the metal centers with various molecular targets. The palladium center can facilitate oxidative addition and reductive elimination reactions, while the mercury center can interact with thiol groups in proteins and other biomolecules. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
相似化合物的比较
Mercury;palladium compounds can be compared with other similar compounds, such as:
Platinum;palladium compounds: These compounds also exhibit catalytic activity and are used in similar applications, but they have different reactivity and stability profiles.
Gold;palladium compounds: These compounds are used in catalysis and materials science, but they have unique electronic properties compared to this compound compounds.
Silver;palladium compounds: These compounds are used in antimicrobial applications and have different chemical reactivity compared to this compound compounds.
属性
CAS 编号 |
106603-45-6 |
|---|---|
分子式 |
Hg2Pd |
分子量 |
507.60 g/mol |
IUPAC 名称 |
mercury;palladium |
InChI |
InChI=1S/2Hg.Pd |
InChI 键 |
OALDHIAWVAWIDZ-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Hg].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


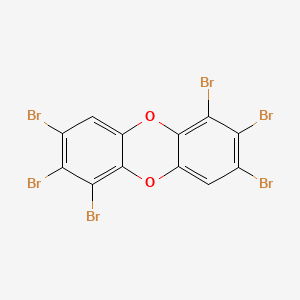



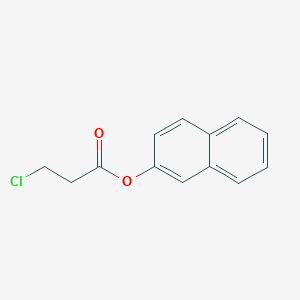
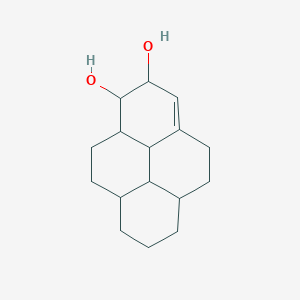
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
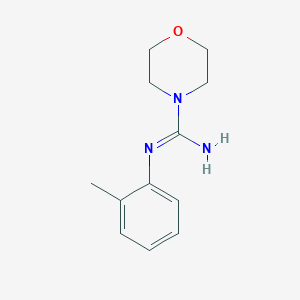


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
